Superior Inhibitory Activity Against Darunavir-Resistant HIV-1 Protease Mutants
In a direct head-to-head enzymatic assay, HIV-1 protease-IN-4 inhibited the triple mutant (V82A/I84V/L90M) HIV-1 protease with an IC50 of 2.1 nM, whereas darunavir (DRV) showed an IC50 of 8.7 nM under identical conditions [1]. The quantified difference is a 4.1-fold lower IC50 (i.e., 76% improvement in inhibitory potency). Conditions: Recombinant HIV-1 protease (wild-type or mutant), fluorogenic substrate (H2N-Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg-OH), 37°C, pH 5.5, 10 min pre-incubation with inhibitor [1].
| Evidence Dimension | IC50 against HIV-1 protease triple mutant (V82A/I84V/L90M) |
|---|---|
| Target Compound Data | 2.1 nM |
| Comparator Or Baseline | Darunavir (DRV): 8.7 nM |
| Quantified Difference | 4.1-fold lower IC50 for HIV-1 protease-IN-4 |
| Conditions | Recombinant enzyme assay, fluorogenic substrate, pH 5.5, 37°C |
Why This Matters
For research on salvage therapy or resistance-prone settings, this compound offers a >4‑fold potency advantage over the current clinical standard darunavir against a highly resistant protease variant.
- [1] Patent: WO2019157472A1 (2019). HIV protease inhibitors with bis-THF core and improved resistance profile. Inventors: Chen, X., et al. Assignee: Shanghai Institute of Materia Medica. View Source
